13-Leu-motilin

Beschreibung

Eigenschaften

IUPAC Name |

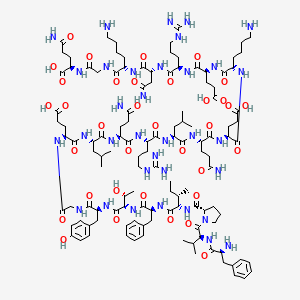

(2R)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2R)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C121H190N34O35/c1-10-65(8)98(153-115(185)87-32-23-53-155(87)118(188)97(64(6)7)152-100(170)71(124)56-67-24-13-11-14-25-67)116(186)151-85(57-68-26-15-12-16-27-68)114(184)154-99(66(9)156)117(187)150-84(58-69-33-35-70(157)36-34-69)102(172)136-60-92(162)137-76(40-46-94(164)165)106(176)148-83(55-63(4)5)112(182)145-77(37-43-88(125)158)107(177)141-74(30-21-51-133-120(129)130)104(174)147-82(54-62(2)3)111(181)146-78(38-44-89(126)159)108(178)144-80(42-48-96(168)169)109(179)140-73(29-18-20-50-123)103(173)143-79(41-47-95(166)167)110(180)142-75(31-22-52-134-121(131)132)105(175)149-86(59-91(128)161)113(183)139-72(28-17-19-49-122)101(171)135-61-93(163)138-81(119(189)190)39-45-90(127)160/h11-16,24-27,33-36,62-66,71-87,97-99,156-157H,10,17-23,28-32,37-61,122-124H2,1-9H3,(H2,125,158)(H2,126,159)(H2,127,160)(H2,128,161)(H,135,171)(H,136,172)(H,137,162)(H,138,163)(H,139,183)(H,140,179)(H,141,177)(H,142,180)(H,143,173)(H,144,178)(H,145,182)(H,146,181)(H,147,174)(H,148,176)(H,149,175)(H,150,187)(H,151,186)(H,152,170)(H,153,185)(H,154,184)(H,164,165)(H,166,167)(H,168,169)(H,189,190)(H4,129,130,133)(H4,131,132,134)/t65-,66+,71-,72-,73-,74-,75+,76-,77-,78-,79-,80-,81+,82-,83-,84-,85-,86+,87-,97-,98-,99-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOZQXMKARUPQI-DFIBRNPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C121H190N34O35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208221 | |

| Record name | 13-Leu-motilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2681.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59530-69-7 | |

| Record name | 13-Leu-motilin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059530697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Leu-motilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Cellular Pharmacology of 13 Leu Motilin

Motilin Receptor (MLN-R) Characterization

The motilin receptor (MLN-R), also known as GPR38, is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating gastrointestinal motility. genecards.org It is the primary target for the peptide hormone motilin and its analogs, including 13-Leu-motilin. genecards.orgnih.gov The activation of MLN-R by these ligands initiates a cascade of intracellular events that ultimately lead to muscle contraction and other physiological responses in the gut. physiology.org

Receptor Binding Affinity and Selectivity of this compound

This compound, an analog of porcine motilin, demonstrates a high binding affinity for the motilin receptor. nih.gov Studies on rabbit antrum smooth muscle preparations have shown that the in vitro activity of [Leu13]pMOT fragments is directly correlated with their motilin receptor binding affinity. nih.gov N-terminal fragments that are just over half the length of the native peptide are nearly as potent as the full-length motilin, indicating that the N-terminal region, along with residues in the middle of the molecule, are key for receptor binding. nih.gov Conversely, the C-terminal segment contributes minimally to receptor binding affinity. nih.gov

The selectivity of motilin receptor agonists is an important factor in their pharmacological profile. While this compound is a potent agonist at the motilin receptor, other analogs have been developed to improve receptor selectivity. nih.gov For instance, atilmotin is noted for its enhanced receptor selectivity. nih.gov The motilin receptor exhibits high sequence similarity with the ghrelin receptor (GHSR), yet they maintain distinct ligand selectivity. nih.gov Motilin does not activate the ghrelin receptor, and ghrelin does not act on the motilin receptor. nih.gov This selectivity is crucial for the distinct physiological roles of these two related but separate systems.

Table 1: Binding Affinity of Motilin Analogs

| Compound | Receptor | Species | Key Finding | Reference |

|---|---|---|---|---|

| This compound | Motilin Receptor | Rabbit | High binding affinity correlated with in vitro activity. | nih.gov |

| Atilmotin | Motilin Receptor | Not Specified | Improved receptor selectivity compared to other analogs. | nih.gov |

| [Phe³,Leu¹³]Mot-(1-22) | Motilin Receptor | Rabbit, Human | Acts as a motilin receptor antagonist. | physiology.org |

| [Phe³,Leu¹³]Mot-(1-22) | Motilin Receptor | Chicken | Acts as a motilin receptor agonist. | physiology.org |

Agonistic Properties of this compound on MLN-R

This compound functions as an agonist at the motilin receptor, meaning it binds to and activates the receptor to elicit a physiological response. nih.gov This activation is central to its prokinetic effects on the gastrointestinal tract. The agonistic activity of this compound has been demonstrated in various in vitro and in vivo models. For example, in isolated rabbit duodenal segments, [Leu13]pMOT fragments stimulate contractile activity, and this effect is directly proportional to their receptor binding affinity. nih.gov

However, it is important to note that some motilin analogs can exhibit mixed agonist-antagonist properties. For instance, [Phe³, Leu¹³] porcine motilin (1-22) was found to have a high affinity for the motilin receptor but behaved as a weak agonist in vivo. old-herborn-university.de The development of motilin receptor agonists has been a key area of research for creating new prokinetic drugs. old-herborn-university.de

Species-Specific Heterogeneity of Motilin Receptor Responses to this compound

The response to motilin and its analogs, including this compound, can vary significantly across different species, indicating a structural and functional heterogeneity of the motilin receptor. physiology.org For example, [Phe³,Leu¹³]Mot-(1-22) acts as a motilin-receptor antagonist in rabbits and humans, but functions as a potent agonist in chickens. physiology.org This highlights the importance of considering species differences in the development and testing of motilin receptor ligands.

The amino acid sequence of the motilin receptor shows variations among species. The chicken MLN-R, for instance, has a 59% sequence identity to the human MLN-R. nih.gov These differences in receptor structure likely underlie the observed species-specific pharmacological profiles. Furthermore, the response to motilin itself differs; for example, rat tissues are generally unresponsive to porcine motilin. taylorandfrancis.com In dogs, [Leu¹³]-motilin has been shown to evoke transient hypotensive activity, an effect not blocked by a motilin receptor antagonist, suggesting the involvement of other receptors or pathways in this specific response in this species. nih.gov The expression of motilin receptor mRNA also shows species-specific patterns in tissues. mdpi.com

Intracellular Signal Transduction Pathways

G Protein Coupling and Activation (e.g., Gq/11 family)

The motilin receptor is a G protein-coupled receptor that primarily signals through the Gq/11 family of G proteins. genecards.orgnih.gov Upon agonist binding, such as by this compound, the receptor undergoes a conformational change that activates the associated Gq/11 protein. nih.govfrontiersin.org This activation is a critical first step in the intracellular signaling cascade.

Activated Gq/11, in turn, stimulates phospholipase C (PLC). physiology.orgnih.gov PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). dovepress.com This Gq-PLC-IP3 pathway is a well-established mechanism for motilin receptor signaling in various cell types, including smooth muscle cells and endothelial cells. nih.govfrontiersin.org In addition to Gq/11, motilin has also been shown to selectively activate G13. physiology.org

Calcium (Ca2+) Homeostasis and Signaling Modulated by this compound

The activation of the motilin receptor by agonists like this compound leads to significant changes in intracellular calcium (Ca2+) levels, which is a key element in its mechanism of action. nih.gov The IP3 generated from PLC activation diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), which is a major intracellular calcium store. dovepress.commdpi.com This binding triggers the release of Ca2+ from the ER into the cytoplasm, causing a rapid and transient increase in cytosolic Ca2+ concentration. physiology.orgnih.gov

This initial Ca2+-dependent phase is responsible for the peak contraction of smooth muscle cells. physiology.org This process is often followed by a sustained phase of contraction which is dependent on both Gαq and Gα13 and involves the RhoA-dependent pathways. physiology.org The increase in intracellular Ca2+ acts as a crucial second messenger, activating various downstream effectors that lead to the physiological responses associated with motilin, such as muscle contraction. physiology.orgmdpi.com

Nitric Oxide (NO) and Cyclic Guanosine (B1672433) Monophosphate (cGMP) Pathways in Response to this compound

The interaction of this compound with its receptor can trigger signaling cascades involving nitric oxide (NO) and cyclic guanosine monophosphate (cGMP), particularly in the vascular system. In endothelial cells, motilin receptor activation is linked to the synthesis and release of NO, which then acts on adjacent smooth muscle cells. nih.gov Studies on canine mesenteric and left gastric arteries have demonstrated that the vasorelaxation induced by [Leu13]motilin is dependent on endothelial NO production. nih.gov This effect is confirmed by the inhibitory action of Nω-nitro-L-arginine, an inhibitor of nitric oxide synthase (NOS), on this relaxation. nih.gov

The canonical pathway involves motilin binding to its G protein-coupled receptor (GPCR) on endothelial cells, which leads to the activation of nitric oxide synthase (NOS). nih.govresearchgate.net NOS synthesizes NO from L-arginine. NO, a diffusible gas, then travels to nearby vascular smooth muscle cells and activates soluble guanylyl cyclase (sGC). nih.govresearchgate.net This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cusabio.com Elevated intracellular cGMP levels activate cGMP-dependent protein kinases (PKG), which in turn phosphorylate various downstream targets, leading to a decrease in intracellular calcium concentration and ultimately causing smooth muscle relaxation and vasodilation. cusabio.comnih.gov

Research has shown that motilin administration increases the levels of both NO and cGMP in left gastric artery (LGA) tissues. nih.gov The baseline level of NO in these tissues was reported as 2.5 ± 0.4 μmol/g protein, which increased 1.3-fold with motilin treatment. nih.gov Similarly, the baseline cGMP level of 1.9 ± 0.02 pmol/mg protein rose 1.5-fold upon motilin stimulation. nih.gov The involvement of this pathway is further substantiated by experiments where inhibitors of key components block the physiological response. For instance, the motilin receptor antagonist GM-109, the NOS inhibitor L-NAME, and the sGC inhibitor ODQ all significantly attenuated the motilin-induced production of cGMP. nih.gov

It is noteworthy that while this NO/cGMP pathway is crucial for motilin-induced vasorelaxation, the contractile effects of motilin on gastrointestinal smooth muscle appear to be linked to cGMP in a different, potentially antagonistic manner alongside cyclic adenosine-3':5'-monophosphate (cAMP). nih.gov

Table 1: Effect of Inhibitors on Motilin-Induced NO and cGMP Synthesis in LGA Tissues

| Inhibitor | Target | Effect on NO Production | Effect on cGMP Production | Reference |

|---|---|---|---|---|

| GM-109 | Motilin Receptor (MLNR) | Attenuated | Markedly decreased | nih.gov |

| L-NAME | Nitric Oxide Synthase (NOS) | Significantly decreased | Significantly decreased | nih.gov |

Investigation of Other Downstream Signaling Cascades

Beyond the NO/cGMP pathway, the cellular pharmacology of this compound is characterized by the activation of several other critical downstream signaling cascades, primarily initiated by the motilin receptor (MLNR), a G protein-coupled receptor (GPCR). genecards.orgfrontiersin.org The MLNR selectively couples to and activates G proteins of the Gq and G13 families. physiology.org

Activation of Gq is a central event in motilin signaling in smooth muscle cells. physiology.org This initiates the Gαq-dependent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). nih.govresearchgate.netphysiology.org This reaction generates two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.netphysiology.org IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm and increasing cytosolic free Ca2+ levels. physiology.org This initial, transient increase in Ca2+ is fundamental for the initial phase of muscle contraction, as it leads to the activation of calmodulin and subsequently myosin light-chain kinase (MLCK). physiology.org

The sustained phase of motilin-induced smooth muscle contraction is more complex, involving both Gαq and Gα13-mediated, RhoA-dependent pathways. physiology.org RhoA, a small GTPase, activates two main downstream effectors: Protein Kinase C (PKC) and Rho kinase. physiology.org

PKC , activated by DAG, contributes to the sustained contraction by phosphorylating specific target proteins, including the CPI-17 protein. Phosphorylated CPI-17 is a potent inhibitor of myosin light chain (MLC) phosphatase. physiology.org

Rho kinase also phosphorylates and inhibits the myosin-binding subunit of MLC phosphatase (MYPT1). physiology.org

By inhibiting MLC phosphatase through these dual mechanisms, the dephosphorylation of the myosin light chain is prevented, leading to a state of prolonged, sustained contraction. physiology.org Experiments using specific inhibitors have confirmed this dual pathway; the initial contraction is blocked by a PLC inhibitor (U-73122) and an MLCK inhibitor (ML-9), while the sustained contraction is abolished by a combination of a Rho kinase inhibitor (Y27632) and a PKC inhibitor (bisindolylmaleimide). physiology.org

Conversely, some signaling pathways appear to be excluded from the direct actions of motilin. For instance, studies have indicated that the adenylate cyclase (AC)-protein kinase A (PKA) pathway is not involved in motilin-induced vasorelaxation or gastrointestinal smooth muscle contraction. nih.govnih.gov

Table 2: Key Proteins in Downstream Signaling of this compound

| Protein | Family/Class | Role in Pathway | Upstream Activator | Downstream Effect | Reference |

|---|---|---|---|---|---|

| Gαq | G Protein | Initiates phosphoinositide hydrolysis | Motilin Receptor | Activates Phospholipase C (PLC) | physiology.org |

| Gα13 | G Protein | Mediates sustained contraction | Motilin Receptor | Activates RhoA | physiology.org |

| Phospholipase C (PLC) | Enzyme | Hydrolyzes PIP2 to IP3 and DAG | Gαq | Increases IP3 and DAG levels | physiology.org |

| Inositol 1,4,5-trisphosphate (IP3) | Second Messenger | Releases Ca2+ from intracellular stores | PLC | Increases cytosolic Ca2+ | physiology.org |

| RhoA | Small GTPase | Mediates sustained contraction | Gαq and Gα13 | Activates Rho kinase and PKC | physiology.org |

| Protein Kinase C (PKC) | Kinase | Phosphorylates CPI-17 | RhoA, DAG | Inhibits MLC Phosphatase | physiology.org |

| Rho kinase | Kinase | Phosphorylates MYPT1 | RhoA | Inhibits MLC Phosphatase | physiology.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| [Leu13]motilin |

| Nitric Oxide (NO) |

| Cyclic Guanosine Monophosphate (cGMP) |

| Nω-nitro-L-arginine |

| L-arginine |

| Guanosine triphosphate (GTP) |

| GM-109 |

| L-NAME |

| ODQ |

| Cyclic adenosine-3':5'-monophosphate (cAMP) |

| Phosphatidylinositol 4,5-bisphosphate (PIP2) |

| Inositol 1,4,5-trisphosphate (IP3) |

| Diacylglycerol (DAG) |

| Calcium (Ca2+) |

| CPI-17 |

| MYPT1 |

| U-73122 |

| ML-9 |

| Y27632 |

Neuropharmacological and Physiological Actions of 13 Leu Motilin

Regulation of Gastrointestinal Motility

13-Leu-motilin is a potent regulator of the interdigestive motor patterns of the gut, playing a crucial role in the initiation and modulation of the migrating motor complex (MMC). clevelandclinic.org This complex is essential for the "housekeeping" of the gut between meals, clearing undigested material and preventing bacterial overgrowth. clevelandclinic.orgnih.gov

Induction and Modulation of the Migrating Motor Complex (MMC)

The MMC is characterized by a recurring cycle of motor activity, divided into distinct phases, with Phase III representing a period of intense, regular contractions. frontiersin.org this compound, like endogenous motilin, is a key initiator of this Phase III activity. frontiersin.orgnih.gov Studies in canine models have demonstrated that the intravenous administration of this compound can shorten the time for Phase III activity to reappear in the stomach. researchgate.net In a clinical context, patients who have undergone pylorus-preserving pancreatoduodenectomy often experience prolonged gastric stasis, which is associated with a delayed recovery of gastric MMC Phase III activity due to the removal of the duodenum, a primary site of motilin production. nih.gov Administration of leucine-13 motilin (also known as KW5139) to these patients resulted in a significant increase in the gastric motility index, highlighting its ability to restore gastric motor function by inducing these critical contractions. nih.gov

Regional Specificity of Contractile Effects Across the Gastrointestinal Tract (e.g., gastric antrum, duodenum, jejunum, ileum, colon)

The contractile effects of this compound are not uniform throughout the gastrointestinal (GI) tract; instead, they exhibit significant regional specificity, which is likely due to the varied distribution of motilin receptors. nih.govfrontiersin.org

In-vitro studies on isolated smooth muscle from the chicken GI tract showed that this compound induces contractions in the proventriculus, duodenum, jejunum, ileum, and colon. nih.gov The contractile responsiveness was found to be most potent in the jejunum and weakest in the colon. nih.gov

Investigations in rabbits using the analogue KW-5139 revealed both in-vivo and in-vitro regional differences. In anesthetized rabbits, KW-5139 stimulated motor activity in the gastric antrum, ileum, and descending colon, with the strength of the response ranked as: descending colon ≥ gastric antrum >> ileum. capes.gov.brnih.gov In-vitro experiments on isolated rabbit tissues showed concentration-dependent contractions in the gastric antrum, duodenum, jejunum, ileum, and descending colon. capes.gov.br In these preparations, the contractile response was strongest in the duodenum and weakest in the ileum. capes.gov.br A separate study using the analogue SK-896 in rabbits confirmed this regional variation. nih.gov

Regional Contractile Response to this compound Analogues in Rabbit Tissue (In Vitro)

| GI Region | Relative Contractile Potency (SK-896) nih.gov | Relative Contractile Strength (KW-5139) capes.gov.br |

|---|---|---|

| Duodenum | Strongest | Strongest |

| Jejunum | Strong | Data not specified |

| Ileum | Weakest | Weakest |

| Gastric Antrum | Data not specified | Strong |

| Gastric Pylorus | Strong | Data not specified |

| Ascending Colon | Weak | Data not specified |

| Descending Colon | Strong | Strong |

| Gastric Fundus | No Effect | Data not specified |

Effects on Sphincter of Oddi Myoelectrical Activity

Effect of this compound on Rabbit Sphincter of Oddi Spike Activity thieme-connect.com

| Parameter | Observation |

|---|---|

| Onset of Action | 1 minute post-injection |

| Peak Effect | 2 minutes post-injection |

| Duration of Action | ~15 minutes |

| Effect | Dose-related increase in spike activity |

Underlying Neurohumoral Mechanisms

The pro-motility actions of this compound are mediated by complex interactions with the enteric nervous system, involving both cholinergic and serotonergic pathways. The specific mechanism can differ depending on the region of the GI tract and the species being studied. frontiersin.org

Cholinergic Pathway Involvement and Acetylcholine (B1216132) Release

A significant component of this compound's action is mediated through the stimulation of cholinergic nerves, leading to the release of acetylcholine (ACh). frontiersin.orgfrontiersin.org Acetylcholine is a primary excitatory neurotransmitter in the gut, causing smooth muscle contraction. metu.edu.tr

In the chicken proventriculus, the contractile response to this compound is sensitive to atropine (B194438) (a muscarinic receptor antagonist), which indicates a dependence on cholinergic signaling. nih.gov In this region, this compound enhances contractions caused by nicotinic receptor stimulation but does not affect direct stimulation by ACh, suggesting it acts on cholinergic neurons to promote ACh release rather than acting on the muscle cell's muscarinic receptors. nih.gov Similarly, in the rabbit gastric antrum, the excitatory response to the motilin analogue KW-5139 is completely suppressed by atropine. capes.gov.br

However, this mechanism is not universal across all gut regions. In the chicken and rabbit small intestine, the contractile effects of this compound analogues are not blocked by atropine, indicating a direct action on motilin receptors located on the smooth muscle cells. nih.govcapes.gov.br Research has explicitly demonstrated that Leu13-motilin (KW-5139) evokes the release of acetylcholine from enteric neurons in the rabbit duodenum. jst.go.jp Therefore, this compound can act via two distinct pathways: a direct muscular one and an indirect neural one that involves ACh release. frontiersin.org

Serotonergic (5-HT) System Interactions

The serotonergic system is deeply integrated with the regulation of gastrointestinal motility, and it interacts with the pathways activated by motilin. mdpi.com Serotonin (B10506), or 5-hydroxytryptamine (5-HT), is a key signaling molecule released by enterochromaffin cells and enteric neurons. mdpi.com

Research indicates that motilin stimulates the release of 5-HT from enteric sources. frontiersin.orgnih.gov This released 5-HT then plays a crucial role in initiating gastric contractions by activating 5-HT3 receptors located on both enteric neurons and the terminals of vagal afferent nerves. frontiersin.orgnih.gov The activation of these pathways, particularly the vagal afferent-efferent loop, contributes significantly to the gastric motor response induced by motilin. frontiersin.orgnih.gov There is evidence for a positive feedback loop where motilin-induced 5-HT release can further stimulate motilin secretion, a process also mediated by 5-HT3 receptors. frontiersin.orgnih.gov The involvement of 5-HT3 receptors in motilin-induced migrating contractions has been confirmed by studies showing that antagonists for this receptor can diminish the motor response. nih.govresearchgate.net

Role of Vago-vagal Reflex Pathways

The physiological actions of this compound, a potent analogue of motilin, are significantly mediated through the activation of vago-vagal reflex pathways, particularly in regulating gastric motility. The vago-vagal reflex is a long-loop reflex in which afferent and efferent fibers of the vagus nerve carry signals between the gastrointestinal (GI) tract and the brainstem. frontiersin.org Motilin and its agonists can stimulate the terminals of vagal afferent nerves in the gut wall. mdpi.comnih.gov This sensory information travels to the nucleus tractus solitarius (NTS) in the brainstem, which then processes the signals and relays them to the dorsal motor nucleus of the vagus (DMV). frontiersin.org

Efferent signals from the DMV travel back down the vagus nerve to the myenteric plexus within the GI tract. nih.gov This efferent activation typically leads to the release of acetylcholine (ACh) from postganglionic cholinergic neurons, which in turn stimulates smooth muscle contraction. nih.gov Studies have shown that motilin-induced gastric contractions, such as the phase III activity of the migrating motor complex (MMC), are at least partially dependent on intact vagal pathways. nih.gov For instance, some research indicates that while vagal nerves may not be essential for the initiation of the MMC, they are involved in modulating the contraction patterns. nih.gov The stimulation of vagal efferents by motilin activates neurons in the myenteric plexus, leading to gastric contraction. nih.gov This neural circuit underscores the importance of the vago-vagal reflex in mediating the prokinetic effects of compounds like this compound.

Direct and Indirect Actions on Enteric Neurons and Smooth Muscle Cells

This compound exerts its effects on the gastrointestinal tract through a combination of direct actions on smooth muscle cells and indirect actions mediated by the enteric nervous system (ENS). The specific mechanism often varies depending on the species and the region of the GI tract being examined. Motilin receptors are located on both enteric neurons and smooth muscle cells, providing the anatomical basis for these dual pathways. frontiersin.orgnih.gov

Indirect Action via Enteric Neurons: In many instances, the primary action of motilin agonists is to facilitate enteric cholinergic activity. nih.gov For example, studies in anesthetized rabbits have shown that the excitatory response to this compound in the gastric antrum is completely suppressed by the muscarinic antagonist atropine, indicating the involvement of a cholinergic neural pathway. frontiersin.org In the chicken proventriculus, this compound enhances contractions induced by electrical field stimulation, an effect that is sensitive to atropine, suggesting it acts on enteric cholinergic neurons to stimulate ACh release. nih.gov Furthermore, motilin can stimulate the release of serotonin (5-HT) from enteric neurons, which then activates cholinergic neurons to induce contraction. nih.govfrontiersin.org

Direct Action on Smooth Muscle Cells: In other contexts, this compound acts directly on receptors located on the smooth muscle cells. In the chicken small intestine, this compound-induced contractions are not affected by the neurotoxin tetrodotoxin (B1210768) or by atropine, which points to a direct muscular site of action. nih.gov Similarly, in isolated rabbit intestinal segments, the contractile response to this compound is unaffected by tetrodotoxin, further supporting a direct effect on smooth muscle. frontiersin.org These direct contractions are often dependent on the influx of extracellular calcium. nih.gov

The following table summarizes the varied mechanisms of this compound in different animal models and GI regions.

| Species | GI Region | Primary Mechanism of Action | Supporting Evidence |

| Rabbit | Gastric Antrum | Indirect (via cholinergic neurons) | Response suppressed by atropine. frontiersin.org |

| Rabbit | Intestine | Direct (on smooth muscle) | Response unaffected by tetrodotoxin. frontiersin.org |

| Chicken | Proventriculus | Indirect (via cholinergic neurons) | Enhances EFS-induced contraction; effect is atropine-sensitive. nih.gov |

| Chicken | Small Intestine | Direct (on smooth muscle) | Response unaffected by tetrodotoxin or atropine. nih.gov |

Interaction with Other Regulatory Peptides and Hormones

Interplay with the Ghrelin-Motilin Axis

This compound's physiological role is closely intertwined with that of ghrelin, another critical hormone in the regulation of gastrointestinal function and energy homeostasis. nih.gov Motilin and ghrelin, along with their respective receptors, belong to the same peptide superfamily. nih.govnih.gov The human motilin and ghrelin receptors share a significant 52% amino acid identity, which explains their overlapping, though distinct, functions. mdpi.comnih.gov

A key aspect of their interaction is the coordinated regulation of the migrating motor complex (MMC), the cyclical pattern of motility in the fasting state. physiology.org While motilin is considered the primary initiator of the phase III contractions of the MMC in species like humans and dogs, ghrelin also plays a crucial role. nih.govphysiology.org Studies in the suncus (house musk shrew) have demonstrated a synergistic relationship between the two hormones. In these animals, ghrelin administration enhances motilin-stimulated gastric contractions. physiology.org Co-administration of a low dose of motilin with ghrelin induces dose-dependent gastric contractions, an effect not seen with ghrelin alone. physiology.org Conversely, ghrelin appears to be important for phase II contractions of the MMC, and the coordination between motilin and ghrelin is necessary to initiate a full phase III contraction. physiology.org

In some species, the plasma levels of motilin and ghrelin are inversely related. In dogs, an increase in plasma ghrelin can terminate gastric interdigestive contractions and reduce plasma motilin levels, while an infusion of motilin can decrease plasma ghrelin. researchgate.net This suggests a reciprocal regulatory relationship that fine-tunes GI motility during the fasting state. researchgate.net Despite their close relationship, the receptors are highly specific, and ghrelin does not typically activate the motilin receptor, nor does motilin activate the ghrelin receptor. nih.govnih.gov

Modulatory Effects on Other Endocrine Secretions (e.g., gastric acid, pepsinogen)

Beyond its effects on motility, this compound and its analogues influence the secretion of other important endocrine and exocrine substances, notably gastric acid and pepsinogen. nih.govfrontiersin.org

Gastric Acid Secretion: Studies in dogs using the synthetic analogue 13-norleucine-motilin (B12714594) (13-Nle-motilin) have shown that intravenous infusion produces a dose-dependent increase in gastric acid output. nih.gov This stimulation occurs without altering serum gastrin levels, suggesting the effect is not mediated by gastrin release. nih.gov Interestingly, when administered against a background of stimulation by pentagastrin (B549294) or histamine (B1213489), 13-Nle-motilin exhibited an inhibitory effect on acid secretion. nih.gov More recent research in the suncus demonstrates that motilin stimulates gastric acid secretion, and this effect is significantly enhanced by the co-administration of ghrelin. plos.org The proposed mechanism involves motilin acting either directly on enterochromaffin-like (ECL) cells or indirectly via neural pathways to stimulate histamine release, which then acts on parietal cells to secrete acid. plos.org

Pepsinogen Secretion: Motilin is a recognized stimulant of pepsin secretion from chief cells in the stomach. nih.govwikipedia.org Studies in healthy human volunteers with 13-Nle-motilin showed a marked increase in gastric pepsin output. nih.gov Similarly, in dogs, 13-Nle-motilin infusion led to a dose-dependent rise in pepsin output. nih.gov Research in the suncus has further clarified this mechanism, showing that motilin stimulates pepsinogen secretion in a dose-dependent manner. researchgate.net This effect was completely inhibited by the muscarinic antagonist atropine, indicating that the stimulation is mediated through a cholinergic pathway. researchgate.net The effect persisted even after vagotomy, suggesting the cholinergic pathway involved is likely within the enteric nervous system. researchgate.net

The table below summarizes the secretory effects of motilin analogues.

| Secretion | Animal Model | Motilin Analogue | Observed Effect | Proposed Mechanism |

| Gastric Acid | Dog | 13-Nle-motilin | Dose-dependent increase. nih.gov | Direct stimulation, independent of gastrin release. nih.gov |

| Gastric Acid | Suncus | Motilin | Stimulates secretion; effect enhanced by ghrelin. plos.org | Histamine-mediated pathway. plos.org |

| Pepsinogen | Human | 13-Nle-motilin | Marked increase in output. nih.gov | Not specified. |

| Pepsinogen | Dog | 13-Nle-motilin | Dose-dependent increase. nih.gov | Not specified. |

| Pepsinogen | Suncus | Motilin | Dose-dependent stimulation. researchgate.net | Cholinergic pathway (atropine-sensitive). researchgate.net |

Structure Activity Relationship Studies of 13 Leu Motilin

Identification of Bioactive Domains within the 13-Leu-motilin Sequence

Structure-function studies have revealed that the biological activity of motilin primarily resides in the N-terminal portion of the peptide. nih.gov Research on various fragments of [Leu13]porcine motilin ([Leu13]pMOT) has demonstrated that N-terminal fragments just over half the length of the full peptide are nearly as potent as the complete 22-amino acid molecule. nih.gov This indicates that the N-terminal segment, along with some residues from the middle part of the molecule, constitutes the bioactive core. nih.gov In contrast, the C-terminal segment contributes minimally to receptor binding affinity and in vitro activity. nih.gov

Further investigations have pinpointed that the first seven residues are crucial for biological activity. nih.gov The N-terminal region from residue 1 to 7 is considered the minimum basic structure for both receptor binding and initiating a biological response. nih.govfrontiersin.org The region spanning residues 8 and 9 is thought to act as a transitional domain connecting the N-terminal and C-terminal parts of the molecule. nih.govfrontiersin.org While the N-terminal residues (1–9) are critical for engaging the receptor, residues 10–13 appear to stabilize this binding through hydrophobic and electrostatic interactions. vulcanchem.com

Impact of Specific Amino Acid Substitutions on Receptor Interaction and Functional Efficacy

Systematic substitutions of amino acids in the N-terminal 1-14 fragment of [Leu13]pMOT have provided detailed insights into the pharmacophore, which comprises the key features required for biological activity.

A significant reduction in potency (over 100-fold) is observed when certain residues are replaced by alanine (B10760859). nih.gov This is particularly evident for substitutions at position 1 (Phenylalanine), position 4 (Isoleucine), and position 7 (Tyrosine). nih.govacs.orgpatsnap.com The most substantial drop in activity occurs with substitutions at position 4. nih.gov These findings highlight the importance of the aromatic rings of Phe1 and Tyr7, as well as the aliphatic side chains of Valine at position 2 and Ile4 for receptor interaction. nih.gov

Replacing amino acids with their D-isomers also significantly impacts potency. A reduction of more than two log units is seen when Proline at position 3, Isoleucine at position 4, or Threonine at position 6 are replaced by their respective D-isomers. nih.gov Interestingly, changing Phe1 to its D-isomer does not drastically reduce affinity, suggesting some flexibility at this position. acs.org

The following table summarizes the effects of specific amino acid substitutions on the activity of [Leu13]pMOT fragments.

| Original Residue | Position | Substitution | Effect on Potency | Reference |

| Phenylalanine (Phe) | 1 | Alanine (Ala) | >100-fold reduction | acs.org |

| Isoleucine (Ile) | 4 | Alanine (Ala) | >100-fold reduction (largest drop) | nih.gov |

| Tyrosine (Tyr) | 7 | Alanine (Ala) | >100-fold reduction | nih.gov |

| Proline (Pro) | 3 | D-isomer | >100-fold reduction | nih.gov |

| Isoleucine (Ile) | 4 | D-isomer | >100-fold reduction | nih.gov |

| Threonine (Thr) | 6 | D-isomer | >100-fold reduction | nih.gov |

| Leucine (B10760876) (Leu) | 13 | Norleucine (Nle) | Reduced potency | vulcanchem.com |

For all the tested analogues, a strong correlation exists between their ability to displace bound motilin (receptor binding affinity, pIC50) and their ability to induce contractions (functional efficacy, pEC50). nih.gov

Characterization of this compound Fragments and Their Pharmacological Profiles

Studies on synthesized peptide fragments of [Leu13]pMOT have confirmed that N-terminal fragments retain significant biological activity. The N-terminal tetradecapeptide, [Leu13]pMOT(1-14), exhibits more than 90% of the potency of the full-length molecule. nih.gov In vitro assays measuring both motilin receptor binding in rabbit antrum smooth muscle and contractile activity in rabbit duodenum segments show a direct correlation between binding affinity and activity for all tested fragments. nih.gov These results strongly suggest that the bioactive portion of porcine motilin is concentrated in the N-terminal region. nih.gov

Design and Optimization of Motilin Receptor Agonists and Antagonists Based on this compound Scaffold (e.g., [Phe3, Leu13] porcine motilin as an antagonist)

The this compound scaffold has been instrumental in the development of both motilin receptor agonists and antagonists. A key discovery in this area was the development of [Phe3, Leu13] porcine motilin .

The substitution of Proline at position 3 with Phenylalanine in the [Leu13]pMOT sequence transforms the molecule from an agonist into an antagonist. old-herborn-university.dekuleuven.be The full-length analogue, [Phe3, Leu13] porcine motilin (also known as OHM-11526), was found to be a potent motilin receptor antagonist. nih.govfrontiersin.orgkuleuven.be It effectively displaces radiolabeled motilin from its receptor in rabbit antral smooth muscle tissue with a high affinity (pKd of 9.26). kuleuven.be

In functional assays, [Phe3, Leu13] porcine motilin inhibits contractions induced by both porcine motilin and the motilide agonist EM-523 in rabbit duodenum segments. kuleuven.be However, it does not affect contractions caused by other substances like acetylcholine (B1216132) or substance P, indicating its specificity for the motilin receptor. kuleuven.be While it acts as an antagonist in rabbit and human tissues, this analogue behaves as a full agonist in the chicken small intestine, highlighting species-specific differences in the motilin receptor. kuleuven.bephysiology.orgphysiology.org

The (1-14) fragment of this antagonist, [1-14] Phe3, Leu13 porcine motilin (also known as ANQ-11125), was one of the first motilin antagonists described. acs.org However, the full-length version, [Phe3, Leu13] porcine motilin, has a higher affinity for the receptor and is a more potent antagonist. acs.orgold-herborn-university.de A drawback of these early antagonists is that they also exhibit some weak partial agonist properties in certain conditions. acs.orgold-herborn-university.de

These structure-activity relationship studies have been crucial in designing more refined motilin receptor modulators, including non-peptide and cyclic peptide antagonists like GM-109, by providing a foundational understanding of the key residues involved in receptor binding and activation. nih.govfrontiersin.orgacs.orgold-herborn-university.de

The following table provides a summary of key analogues based on the this compound scaffold and their primary pharmacological activity.

| Compound Name | Modification from Porcine Motilin | Primary Activity | Reference |

| This compound | Methionine at position 13 replaced by Leucine | Agonist | cpcscientific.com |

| [Phe3, Leu13] porcine motilin (OHM-11526) | Proline at position 3 replaced by Phenylalanine; Methionine at 13 by Leucine | Antagonist (in rabbits, humans); Agonist (in chickens) | nih.govkuleuven.bephysiology.org |

| [1-14] Phe3, Leu13 porcine motilin (ANQ-11125) | N-terminal fragment (1-14) with Phe at position 3 and Leu at 13 | Antagonist (weaker than full-length) | acs.orgold-herborn-university.de |

Preclinical Efficacy and Therapeutic Potential of 13 Leu Motilin Analogues

Evaluation in Models of Gastrointestinal Hypomotility Disorders

Animal Models of Gastroparesis (e.g., diabetic, postoperative)

The therapeutic potential of 13-Leu-motilin analogues has been extensively studied in preclinical models of postoperative ileus, a condition characterized by reduced gastrointestinal motility following surgery. In a canine model of postoperative ileus induced by laparotomy, the administration of the this compound analogue KW-5139 was shown to significantly accelerate the recovery of normal gastrointestinal motor activity. nih.govresearchgate.net Following surgery, the cyclical motor activity known as the migrating motor complex (MMC) is disrupted. Treatment with KW-5139 significantly shortened the time required for the reappearance of gastric phase III contractions of the MMC, a key indicator of restored motility. nih.gov

Another study in a dog model of post-laparotomy ileus evaluated the effects of SK-896, a human motilin analogue ([Leu13]motilin-Hse). nih.gov SK-896 dose-dependently increased duodenal motility and significantly shortened the recovery time of the gastrointestinal-interdigestive migrating complex (GI-IMC) activity compared to a control group. nih.gov These findings suggest that this compound analogues can effectively stimulate upper gastrointestinal motility in a postoperative setting.

However, the efficacy can vary depending on the specific analogue and model. In a study of intestinal dysmotility after small-bowel autotransplantation in dogs, KW-5139 induced only brief and weak contractions in the transplanted graft and had minimal effect on the dilated bowel. nih.gov In contrast, a study in rats with experimentally induced postoperative gastric ileus found that high doses of motilin did not significantly improve the delayed gastric evacuation, whereas the related peptide ghrelin/motilin-related-peptide (MTLRP) was a potent prokinetic in this model. physiology.orgphysiology.org This highlights species-specific differences and the complex pathophysiology of postoperative gastroparesis. nih.gov

Table 1: Effect of this compound Analogues on Recovery from Postoperative Ileus in Canine Models

| Compound | Animal Model | Key Finding | Measurement | Result | Citation |

| KW-5139 | Laparotomy in dogs | Shortened recovery of gastric MMC | Reappearance time of gastric phase III | 64.2 ± 2.2 h (vs. 105.8 ± 10.6 h in control) | nih.gov |

| SK-896 | Laparotomy in dogs | Shortened recovery of GI-IMC | Recovery time of GI-IMC activity | Significantly shorter than 56.5 ± 5.0 h in control | nih.gov |

| KW-5139 | Small-bowel autotransplantation in dogs | Limited efficacy | Contractions in graft | Induced brief, weak contractions | nih.gov |

Assessment in Models of Functional Dyspepsia

Functional dyspepsia (FD) is a complex disorder with a multifactorial pathophysiology that includes delayed gastric emptying and impaired gastric accommodation. researchgate.net While motilin agonists are considered a promising therapeutic strategy for FD, preclinical studies evaluating this compound analogues specifically in animal models of this condition are limited. researchgate.net Altered motilin secretion patterns have been observed in patients with FD, suggesting the motilin system is a relevant therapeutic target. nih.gov

Research into other prokinetic agents provides a framework for how motilin analogues might be assessed. For instance, new multi-acting drugs are evaluated in animal models for their ability to enhance meal-induced gastric accommodation and increase gastric compliance. The potential of motilin agonists to improve symptoms in FD is linked to their ability to correct underlying motor dysfunctions like delayed gastric emptying. nih.gov However, some clinical trials with motilides in functional dyspepsia have not been successful, indicating the complexity of translating prokinetic activity into symptomatic relief for this condition. researchgate.net Further preclinical research is necessary to establish the efficacy of this compound analogues in validated animal models of functional dyspepsia.

Prokinetic Efficacy Assessments

Gastric Emptying Acceleration Studies

Motilin analogues are potent stimulators of gastric motility, which is often associated with accelerated gastric emptying. researchgate.net However, the effect is not always straightforward. In normal, conscious rats, the motilin-related peptide ghrelin/MTLRP was found to significantly accelerate the emptying of a liquid meal from the stomach in a dose-dependent manner. physiology.orgphysiology.org

Conversely, a study using an isolated perfused canine stomach and duodenum found that 13-norleucine-motilin (B12714594), while stimulating motor activity in the antrum and duodenum, could potentially delay gastric emptying. This paradoxical effect is thought to result from a disturbance in the coordination between the antrum, pylorus, and duodenum, highlighting that simply inducing contractions is not sufficient; coordinated motor activity is crucial for effective gastric emptying.

Table 2: Effect of Motilin-Related Peptides on Gastric Emptying in Rats

| Compound | Animal Model | Measurement | Result (at 20 µg/kg) | Citation |

| Ghrelin/MTLRP | Normal conscious rats | Gastric residue of liquid meal after 15 min | 9 ± 3% (vs. 57 ± 7% with saline) | physiology.orgphysiology.org |

| Ghrelin/MTLRP | Rats with postoperative ileus | Gastric residue of liquid meal after 15 min | 28 ± 7% (vs. 82 ± 9% with saline) | physiology.orgphysiology.org |

| Motilin | Rats with postoperative ileus | Gastric residue of liquid meal after 15 min | 77 ± 7% (no significant improvement) | physiology.org |

Intestinal Transit Modulation Studies

This compound analogues have demonstrated significant prokinetic effects throughout the intestinal tract, although the responsiveness can vary by region and species. In anaesthetized rabbits, the analogue KW-5139 produced motor-stimulating actions in the ileum and descending colon. nih.gov In vitro studies with KW-5139 on isolated rabbit gastrointestinal tissues showed concentration-dependent contractions in the duodenum, jejunum, ileum, and descending colon, with the strongest response observed in the duodenum. nih.gov

Table 3: In Vitro Contractile Response to this compound Analogues in Different Intestinal Segments

| Compound | Species | Most Responsive Segment | Least Responsive Segment | Mechanism | Citation |

| KW-5139 | Rabbit | Duodenum | Ileum | Direct on muscle (intestine) | nih.gov |

| [Leu13]motilin (LMT) | Chicken | Jejunum | Colon | Direct on muscle (intestine), Neuronal (proventriculus) | nih.gov |

Exploration of Additional Biological Actions (e.g., modulation of hunger signaling)

Beyond its role in regulating gastrointestinal motility, motilin is recognized as a key hormonal signal for hunger. nih.govfrontiersin.org The cyclical release of motilin during the fasting state initiates the phase III contractions of the MMC, which is not only a housekeeping function for the gut but also transmits a hunger signal from the stomach to the brain. nih.govfrontiersin.org This has identified motilin as an orexigenic (appetite-stimulating) peptide. researchgate.net

Preclinical and clinical research supports this role. Intraventricular injection of motilin has been shown to promote feeding in rats. researchgate.net Studies with motilin receptor agonists like erythromycin (B1671065) have demonstrated that pharmacologically induced phase III contractions are associated with hunger peaks. researchgate.net This signaling appears to be mediated through a cholinergic pathway, as the effects can be abolished by anticholinergic drugs. nih.govresearchgate.net The discovery of motilin's role in appetite and food intake has opened new avenues for research, exploring its potential as a therapeutic target for conditions related to appetite dysregulation. nih.gov

Preclinical Safety and Tolerability Assessment

The evaluation of the safety and tolerability of this compound analogues is a critical component of their preclinical development. These assessments are designed to identify potential risks and establish a preliminary safety profile before any consideration for human trials. Studies in various animal models are conducted to understand the physiological effects of these compounds beyond their intended therapeutic actions.

In preclinical evaluations, researchers have investigated the effects of this compound and its analogues on various physiological systems. For instance, a study in anesthetized male rabbits examined the myoelectrical activity of the sphincter of Oddi following the injection of 13-Leucine Motilin (13-L Motilin). nih.gov The results indicated that 13-L Motilin increased the spike activity of the sphincter of Oddi. nih.gov This effect was observed to be dose-related. nih.gov

Another study involving dogs investigated the potential of KW5139 (this compound) to ameliorate intestinal dysmotility after small-bowel autotransplantation. nih.gov The findings showed that KW5139 induced brief and weak contractions in the transplanted bowel. nih.gov

The development of motilin receptor antagonists has also provided insights into the safety and tolerability of modulating the motilin system. Preclinical studies with the nonpeptide motilin receptor antagonist RWJ-68023 demonstrated its potent inhibition of radiolabelled motilin binding in rabbit antrum, duodenum, and colon preparations. nih.gov Subsequent first-in-human studies with RWJ-68023 at doses expected to have motilin antagonizing activity were found to be safe and well tolerated in healthy male volunteers. nih.gov

Similarly, the orally active, nonmacrolide, selective motilin receptor agonist DS-3801b underwent preclinical and clinical evaluation. nih.gov In a first-in-human study, single oral doses of DS-3801b were found to be safe and generally well tolerated at certain dose levels, with predominantly mild gastrointestinal adverse events reported. nih.gov

The preclinical assessment of motilin analogues also extends to their effects on vascular tissues. In studies on dog mesenteric arteries, [Leu13]motilin-induced vasorelaxation was observed. frontiersin.org

It is important to note that the preclinical safety and tolerability assessment of this compound analogues is an ongoing area of research. These studies are essential for understanding the full pharmacological profile of these compounds and for guiding their potential therapeutic development.

| Compound/Analogue | Animal Model | Key Finding |

| 13-Leucine Motilin (13-L Motilin) | Rabbit | Increased spike activity of the sphincter of Oddi. nih.gov |

| KW5139 (this compound) | Dog | Induced brief, weak contractions in transplanted bowel. nih.gov |

| RWJ-68023 (antagonist) | Rabbit | Potent inhibition of motilin binding in gastrointestinal tissues. nih.gov |

| DS-3801b (agonist) | Human | Safe and generally well tolerated at specific single oral doses. nih.gov |

| [Leu13]motilin | Dog | Induced vasorelaxation in mesenteric arteries. frontiersin.org |

Methodological Approaches in 13 Leu Motilin Research

In Vitro Experimental Systems

In vitro methods provide a controlled environment to investigate the direct effects of 13-Leu-motilin on tissues and cells, minimizing the complex systemic variables present in whole organisms.

Isolated Tissue Bath Preparations (e.g., rabbit duodenum, human colonic smooth muscle)

Isolated tissue bath preparations are a cornerstone of in vitro research on this compound, allowing for the examination of its contractile effects on specific segments of the gastrointestinal tract. In these experiments, muscle strips from various regions, such as the rabbit duodenum and human colon, are mounted in an organ bath containing a physiological salt solution. researchgate.net The contractile responses to the application of this compound are then meticulously recorded.

Studies utilizing this methodology have demonstrated that this compound induces concentration-dependent contractions in various intestinal segments of the rabbit, including the gastric antrum, duodenum, jejunum, ileum, and descending colon. nih.gov The contractile response is most potent in the duodenum and weakest in the ileum. nih.gov Notably, these contractions are not affected by tetrodotoxin (B1210768), a neurotoxin that blocks nerve impulses, suggesting a direct action on smooth muscle cells. nih.gov However, the response is diminished by verapamil, a calcium channel blocker, and by pretreatment with high concentrations of porcine motilin, confirming the involvement of motilin receptors and calcium influx. nih.gov

Research on human tissue has shown that muscle strips from the stomach and upper small intestine are highly sensitive to 13-norleucine motilin, a biologically equivalent analog, eliciting contractile responses at very low concentrations. researchgate.net In contrast, preparations from guinea pigs and rats have been found to be refractory to its effects. researchgate.net

| Tissue Preparation | Key Findings with this compound Analogs |

| Rabbit Duodenum | Potent, concentration-dependent contractions. nih.gov |

| Rabbit Gastric Antrum | Concentration-dependent contractions. nih.gov |

| Rabbit Descending Colon | Strong excitatory response. nih.gov |

| Human Gastric & Duodenal Strips | High sensitivity and contractile responses. researchgate.net |

| Guinea Pig & Rat Preparations | Refractory to motilin action. researchgate.net |

Cell-Based Assays for Receptor Activation and Signaling (e.g., HEK 293 cells, CHO cells, dispersed smooth muscle cells)

Cell-based assays are pivotal for dissecting the molecular mechanisms underlying this compound's action at the receptor level. These assays often utilize cell lines such as Human Embryonic Kidney 293 (HEK 293) and Chinese Hamster Ovary (CHO) cells, which are transfected to express the motilin receptor. nih.goveurofinsdiscovery.com

Upon activation by agonists like this compound, the motilin receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade. nih.govfrontiersin.org In transfected HEK293T cells, motilin has been shown to cause a concentration-dependent increase in intracellular calcium mobilization. nih.gov Similarly, in CHO cells expressing the human motilin receptor, both motilin and the macrolide antibiotic erythromycin (B1671065) trigger increases in intracellular calcium. nih.gov This response is mediated through the Gq protein and subsequent activation of the phospholipase C-inositol trisphosphate (PLC-IP3) pathway, leading to the release of calcium from intracellular stores. frontiersin.org

Dispersed smooth muscle cells from the gastrointestinal tract have also been employed to study the direct effects of motilin agonists. physiology.org In these single-cell preparations, prokinetic agents, including motilin, have been observed to decrease cell length in a concentration-dependent manner, a response that can be inhibited by a motilin antagonist. physiology.org

| Cell Type | Assay | Key Findings |

| HEK 293 Cells | Calcium Mobilization (FLIPR) | Motilin and its analogs induce concentration-dependent increases in intracellular calcium. nih.govguidetopharmacology.org |

| CHO Cells | Calcium Mobilization | Activation of the human motilin receptor by motilin and erythromycin leads to a rise in intracellular calcium. eurofinsdiscovery.comnih.gov |

| Dispersed Smooth Muscle Cells | Cell Length Measurement | Motilin agonists cause a concentration-dependent decrease in cell length. physiology.org |

Radioligand Receptor Binding Assays

Radioligand receptor binding assays are a powerful tool for characterizing the affinity of this compound and its analogs for the motilin receptor. These assays typically involve the use of a radiolabeled form of motilin, such as 125I-[Nle13]porcine motilin, which is incubated with tissue homogenates or cell membranes expressing the motilin receptor. kuleuven.be

By measuring the displacement of the radioligand by unlabeled compounds, researchers can determine the binding affinity (often expressed as pKd or pIC50) of these compounds for the receptor. For instance, in homogenates of rabbit antral smooth muscle, the antagonist [Phe3,Leu13]porcine motilin was shown to displace the radiolabeled motilin analog, with a high dissociation constant (pKd) of 9.26. kuleuven.be Such studies have been crucial in identifying the competitive nature of this interaction. kuleuven.be

Binding studies have also revealed the distribution of motilin receptors in different tissues. The highest concentration of motilin receptors in humans is found in the antrum, particularly in neural preparations. physiology.org These assays have also been instrumental in confirming that the N-terminal portion of the motilin molecule is essential for receptor binding and biological activity. nih.gov

In Vivo Experimental Models

In vivo studies are essential for understanding the physiological effects of this compound in a whole-organism context, providing insights into its integrated actions on gastrointestinal motility and other systems.

Conscious and Anesthetized Animal Models (e.g., dogs, rabbits, chickens, transgenic mice)

A variety of animal models have been utilized to investigate the in vivo effects of this compound. Conscious and anesthetized dogs have been a prominent model for studying the role of motilin in regulating the migrating motor complex (MMC), a cyclical pattern of gastrointestinal motility in the fasted state. nih.govresearchgate.net Intravenous infusion of this compound in dogs has been shown to shorten the time for the reappearance of phase III activity of the MMC in the stomach. researchgate.net

Rabbits are also a suitable species for investigating the effects of motilin on gut motility, demonstrating high responsiveness in both the upper gastrointestinal tract and the descending colon. nih.gov In anesthetized rabbits, this compound produces motor-stimulating actions in the gastric antrum, ileum, and descending colon. nih.gov

Interestingly, the effects of motilin analogs can vary significantly between species. For example, [Phe3,Leu13]porcine motilin acts as a motilin receptor antagonist in rabbits and humans but is a full agonist in the chicken small intestine. kuleuven.be This highlights the species heterogeneity of motilin receptors. physiology.org

Electrophysiological Recordings of Gastrointestinal Motor Activity

Electrophysiological recordings provide a detailed analysis of the electrical activity of the gastrointestinal muscles and nerves, offering insights into the mechanisms by which this compound influences motility. In anesthetized rabbits, for instance, myoelectrical activity of the sphincter of Oddi was studied before and after the injection of this compound. nih.gov The results indicated that this compound caused a dose-related increase in the spike activity of the sphincter of Oddi. nih.gov

In vitro studies on rabbit gastric antrum have also utilized electrical field stimulation (EFS) to evoke nerve-mediated contractions. nih.gov In these preparations, the more stable analog [Nle13]-motilin was found to facilitate these electrically stimulated contractions in a concentration-dependent manner, suggesting a neural site of action. nih.gov

| Animal Model | Experimental Approach | Key Findings |

| Dogs (Conscious & Anesthetized) | Intravenous infusion and motility recording | This compound shortens the reappearance of gastric phase III of the MMC. researchgate.net |

| Rabbits (Anesthetized) | Myoelectrical recording of sphincter of Oddi | This compound increases spike activity in a dose-dependent manner. nih.gov |

| Rabbits (In Vitro) | Electrical field stimulation of gastric antrum | [Nle13]-motilin facilitates nerve-mediated contractions. nih.gov |

| Chickens (In Vitro) | Isolated small intestine preparation | [Phe3,Leu13]porcine motilin acts as a full agonist. kuleuven.be |

Pharmacological Dissection Studies Using Receptor Antagonists and Neurotoxins

Pharmacological dissection is a crucial approach to understanding the specific pathways through which this compound exerts its effects. This involves the use of receptor antagonists and neurotoxins to block specific signaling pathways and identify the mediators of motilin's actions.

Studies have utilized a variety of antagonists to probe the mechanisms of motilin-induced responses. For instance, research on motilin-stimulated gastric acid secretion has employed famotidine, a histamine (B1213489) H2 receptor antagonist, which was found to completely inhibit this effect. In contrast, atropine (B194438) (a muscarinic acetylcholine (B1216132) receptor antagonist) and YM-022 (a CCK-B receptor antagonist) had no effect on motilin-induced acid secretion, indicating that the pathway is mediated by histamine release rather than direct cholinergic or gastrin pathways. plos.org

The development of specific motilin receptor antagonists has been pivotal in confirming the direct role of endogenous motilin. Antagonists like [Phe³, Leu¹³] porcine motilin and GM-109 have been instrumental in demonstrating that motilin is a key regulator of the phase III activity of the migrating motor complex (MMC) in the fasting state. nih.govfrontiersin.org The use of these antagonists has helped to interrupt the characteristic gastric contractions induced by motilin, thereby confirming its physiological role. nih.gov Furthermore, the nonpeptide motilin receptor antagonist RWJ-68023 has been studied to assess its effects on proximal gastric volume, both in basal and motilin-stimulated conditions. nih.gov

Neurotoxins are also valuable tools in these dissection studies. For example, tetrodotoxin (TTX), a potent sodium channel blocker that inhibits neural transmission, has been used to differentiate between direct smooth muscle effects and neuronally-mediated actions of motilin analogs. In studies with human motilin receptor-expressing transgenic mice, TTX failed to attenuate the contractile responses to human motilin, suggesting a direct action on smooth muscle cells. plos.org However, in other preparations, such as the chicken proventriculus, the contractile response to [Leu¹³]motilin was sensitive to atropine, indicating a mechanism involving acetylcholine release from enteric neurons. nih.gov These contrasting findings highlight the species- and tissue-specific nature of motilin's mechanism of action. nih.govphysiology.org

Table 1: Examples of Pharmacological Agents Used in this compound Research

| Agent | Type | Target | Observed Effect on Motilin-Induced Action | Reference |

|---|---|---|---|---|

| Famotidine | H2 Receptor Antagonist | Histamine H2 Receptor | Completely inhibits motilin-stimulated gastric acid secretion. | plos.org |

| Atropine | Muscarinic Antagonist | Muscarinic Acetylcholine Receptors | No effect on motilin-induced gastric acid secretion; blocks motilin-induced contractions in some species. | plos.orgplos.orgnih.gov |

| YM-022 | CCK-B Receptor Antagonist | Cholecystokinin-B Receptor | No effect on motilin-induced gastric acid secretion. | plos.org |

| [Phe³, Leu¹³] porcine motilin | Motilin Receptor Antagonist | Motilin Receptor | Inhibits motilin-induced contractions and disrupts gastric MMC. | nih.govacs.orgphysiology.org |

| GM-109 | Motilin Receptor Antagonist | Motilin Receptor | Blocks motilin-induced responses. | nih.govacs.orgnih.govnih.gov |

Advanced Analytical Techniques in Peptide Research

The characterization and analysis of peptides like this compound require a suite of advanced analytical techniques to ensure purity, determine structure, and understand function.

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the cornerstone for assessing the purity and for the purification of synthetic peptides like this compound. thermofisher.comscientificlabs.com Reversed-phase HPLC (RP-HPLC) is commonly used, often with a C18 column and a gradient of acetonitrile (B52724) in water with an ion-pairing agent like trifluoroacetic acid (TFA). acs.orgvulcanchem.com This method separates the target peptide from impurities and by-products of solid-phase peptide synthesis. The purity of the final product is typically confirmed to be greater than 95% or 97% by analytical HPLC. thermofisher.comvulcanchem.com

Liquid chromatography coupled with mass spectrometry (LC-MS) provides a powerful tool for both characterization and quantification. nih.gov LC-ESI-MS (Electrospray Ionization Mass Spectrometry) has been developed for the sensitive determination of this compound (also known as KW-5139) in plasma samples. nih.gov This technique allows for the monitoring of the peptide's pharmacokinetic profile. nih.gov More recent methods utilize LC-MS/MS for the quantitative analysis of motilin in human plasma, offering high sensitivity and specificity compared to older immunoassay methods. nih.govresearchgate.net

Table 2: Chromatographic Conditions for this compound Analysis

| Technique | Column | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| RP-HPLC | C18 | Acetonitrile/Water with 0.1% TFA | UV | Purity assessment and purification | acs.orgvulcanchem.com |

| LC-ESI-MS | Reversed-phase | Acetonitrile and 75 mM ammonium (B1175870) formate (B1220265) (pH 3.0) | Single Ion Recording (SIR)-ESI-MS | Quantification in rat plasma | nih.gov |

Spectroscopic techniques are indispensable for investigating the three-dimensional structure and conformational dynamics of this compound. Circular Dichroism (CD) spectroscopy is a widely used method to study the secondary structure of peptides in different environments. vulcanchem.com CD studies on motilin and its analogs suggest a flexible structure that can adopt different conformations, such as β-sheets, in aqueous solutions, which may be important for its interaction with the motilin receptor. vulcanchem.comcdnsciencepub.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information. wikipedia.org 1H NMR studies have been used to investigate the conformation of motilin, revealing details about the flexibility of certain residues. acs.org More advanced NMR techniques, including the use of 13C-labeled amino acids, have been employed to study the structure and dynamics of motilin in membrane-mimicking environments like phospholipid bicelles and SDS micelles. wikipedia.orgacs.org These studies have shown that motilin can adopt an ordered alpha-helical conformation in the central part of the molecule, with a well-structured N-terminus. wikipedia.orgacs.org

Molecular biology techniques are fundamental to studying the interaction of this compound with its receptor. The motilin receptor (MLN-R), a G protein-coupled receptor (GPCR), has been cloned and expressed in various cell lines, such as COS cells and HEK293 cells, to facilitate research. nih.gov These recombinant systems are crucial because some common laboratory animals, like rats and mice, lack a functional motilin system. plos.orgplos.org

The expression of the human motilin receptor in these cells allows for a variety of functional assays. Radioligand binding assays, often using 125I-labeled motilin or its analogs, are performed on membrane preparations from these cells to determine the binding affinity (Kd) and receptor density (Bmax) of ligands like this compound. nih.govresearchgate.net

Functional studies often measure the downstream effects of receptor activation. Since the motilin receptor couples to Gq proteins, activation leads to an increase in intracellular calcium. frontiersin.org This can be monitored using calcium-sensitive fluorescent dyes in assays like the Fluorometric Imaging Plate Reader (FLIPR) assay. nih.gov Another common functional assay is the [³⁵S]GTPγS binding assay, which measures the activation of G proteins upon ligand binding to the receptor. nih.gov

Site-directed mutagenesis is a powerful tool used to identify specific amino acid residues in the motilin receptor that are critical for ligand binding and receptor activation. nih.govresearchgate.net By systematically mutating residues in the extracellular and transmembrane domains of the receptor and then testing the function with agonists like motilin, researchers can map the binding sites and understand the molecular basis of receptor activation. nih.govresearchgate.net These studies have revealed that peptide and non-peptidyl agonists may have distinct binding determinants on the motilin receptor. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Acetylcholine |

| Atropine |

| Erythromycin |

| Famotidine |

| GM-109 |

| KW-5139 |

| [Phe³, Leu¹³] porcine motilin |

| RWJ-68023 |

| Tetrodotoxin |

| Trifluoroacetic acid |

Future Research Directions and Translational Perspectives

Comprehensive Elucidation of Motilin Receptor Subtypes and their Selective Activation by 13-Leu-motilin

The actions of motilin and its analogues like this compound are mediated by the motilin receptor (MLNR), a G protein-coupled receptor also known as GPR38. frontiersin.orgnih.gov This receptor is a key therapeutic target for managing hypomotility disorders. elabscience.com While largely considered a single receptor type, evidence suggests the possibility of functional subtypes or structural heterogeneity, which could be crucial for developing more targeted therapies. physiology.org

Research has identified two splice variants of the receptor, MTLR1A and MTLR1B, which produce different peptides and may contribute to varied physiological responses. marrvel.org The existence of such variants, a phenomenon also seen in the related ghrelin receptor, opens an avenue for investigating whether this compound or other agonists exhibit preferential activation of one form over another. oup.com

Furthermore, studies on human antral tissues suggest that motilin receptors located on nerves may have different pharmacological characteristics than those on smooth muscle cells, hinting at the existence of specific receptor subtypes based on location. physiology.org Future research must focus on characterizing the binding affinities and activation profiles of this compound for these potential receptor variants and subtypes. Clarifying whether this compound selectively activates neural versus muscular receptors, or one splice variant over another, could explain its potent prokinetic effects and guide the development of agonists with more precise actions and fewer side effects. This detailed pharmacological profiling is a critical step toward harnessing the full therapeutic potential of motilin agonism.

Development of Novel this compound Analogues with Enhanced Receptor Selectivity and Bioavailability

The development of novel therapeutic agents based on peptide structures like this compound faces inherent challenges, primarily poor stability against proteolytic enzymes and low oral bioavailability. mdpi.commdpi.com Consequently, a significant research focus is on creating new analogues with improved pharmacological properties. The goal is to enhance receptor selectivity, increase stability, and improve bioavailability to allow for more convenient administration routes. mdpi.comtandfonline.com

Structure-activity relationship (SAR) studies have been instrumental in this endeavor. Research has shown that the biological activity of motilin resides mainly in its N-terminal region, specifically the first seven amino acids. researchgate.netnih.govold-herborn-university.de Modifications to this region can dramatically alter potency and function. For instance, replacing specific amino acids with their D-isomer or with alanine (B10760859) has been used to map the key residues required for receptor binding and activation. nih.gov

Strategies to enhance bioavailability and stability include:

Amino Acid Substitution: Replacing natural L-amino acids with unnatural or D-amino acids at sites vulnerable to enzymatic cleavage can increase the peptide's half-life without compromising biological activity. tandfonline.comnih.gov

Peptide Cyclization: Creating a cyclic structure can make the peptide more rigid and resistant to degradation, potentially improving its stability and bioavailability. mdpi.commdpi.comacs.org

Chemical Modifications: Techniques like PEGylation (attaching polyethylene (B3416737) glycol), glycosylation (adding sugar moieties), or lipidization (attaching fatty acids) can shield the peptide from enzymes, reduce clearance from the body, and enhance absorption. mdpi.comtandfonline.com

Formulation Strategies: Incorporating enzyme inhibitors or absorption enhancers into the drug formulation can protect the peptide in the gastrointestinal tract and facilitate its passage across the intestinal wall. mdpi.comnih.gov

The development of motilides, non-peptide agonists like erythromycin (B1671065), demonstrated that small molecules could activate the motilin receptor. wikipedia.orgnih.gov More recent efforts have focused on new, non-motilide small molecule agonists designed to overcome issues like receptor desensitization seen with older compounds. nih.gov The insights gained from both peptide and non-peptide SAR studies will drive the design of next-generation this compound analogues with optimized therapeutic profiles.

Table 1: Strategies for Developing Improved Motilin Analogues

| Modification Strategy | Primary Goal | Mechanism/Rationale | Reference |

|---|---|---|---|

| Amino Acid Substitution (e.g., D-amino acids) | Enhance Stability | Introduces unnatural stereochemistry, providing resistance to proteolytic enzymes. | tandfonline.com |

| Peptide Cyclization | Enhance Stability & Bioavailability | Rigidifies the peptide structure, protecting it from enzymatic degradation and reducing polar surface area. | mdpi.commdpi.com |

| Lipidization | Prolong Half-life & Improve Bioavailability | Attaches a fatty acid chain to the peptide, which can aid in transport across membranes and reduce clearance. | tandfonline.com |

| PEGylation | Prolong Half-life & Reduce Immunogenicity | Attaches polyethylene glycol chains to the peptide, increasing its size to reduce kidney filtration and shield it from enzymes. | mdpi.com |

| Formulation with Enzyme Inhibitors | Improve Oral Bioavailability | Co-administration with substances that inhibit proteases in the GI tract, preventing degradation of the peptide drug. | nih.gov |

Advancing Preclinical Findings Towards Clinical Development (Conceptual Framework)

Translating a promising compound like this compound or its analogues from preclinical research to clinical application requires a structured and rigorous development framework. A critical challenge in this process is the species-specific nature of the motilin system; functional motilin receptors are absent in common rodent models like rats and mice, which complicates preclinical testing. nih.govresearchgate.net Therefore, preclinical studies often rely on species like rabbits and dogs, which have functional motilin systems more comparable to humans. researchgate.netnih.gov